molecular formula C20H19NO3 B11585083 N-(2-benzoyl-1-benzofuran-3-yl)pentanamide

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide

Cat. No.: B11585083
M. Wt: 321.4 g/mol
InChI Key: MJWKMJJSQAMGFH-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic chemistry. The structure of this compound consists of a benzofuran ring system with a benzoyl group at the 2-position and a pentanamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)pentanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)pentanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide is unique due to its specific structural features, including the pentanamide group, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives . The presence of the pentanamide group can influence the compound’s solubility, stability, and interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)pentanamide

InChI

InChI=1S/C20H19NO3/c1-2-3-13-17(22)21-18-15-11-7-8-12-16(15)24-20(18)19(23)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,21,22)

InChI Key

MJWKMJJSQAMGFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

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